molecular formula C7H18ClNO B1524537 5-Amino-4,4-dimethylpentan-2-ol hydrochloride CAS No. 1354949-89-5

5-Amino-4,4-dimethylpentan-2-ol hydrochloride

Cat. No.: B1524537
CAS No.: 1354949-89-5
M. Wt: 167.68 g/mol
InChI Key: MZXGBGDVGWPBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4,4-dimethylpentan-2-ol hydrochloride ( 1354949-89-5) is an organic compound supplied as a high-purity material for research and development purposes . This compound is characterized by the molecular formula C 7 H 18 ClNO and a molecular weight of 167.68 g/mol . Its structure features a pentan-2-ol backbone with an amino group and two methyl groups at the 4-position, presenting a versatile small molecule scaffold for chemical synthesis and life science research . As a building block in medicinal chemistry, this compound can serve as a key intermediate in the synthesis of more complex molecules. Researchers utilize such amino alcohol derivatives in various applications, including the development of pharmaceutical candidates and as a precursor in organic synthesis efforts. The presence of both amino and hydroxyl functional groups on the aliphatic chain allows for further chemical modifications, making it a valuable scaffold for constructing compound libraries. Please Note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Properties

IUPAC Name

5-amino-4,4-dimethylpentan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXGBGDVGWPBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 5-Amino-4,4-dimethylpentan-2-ol HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and medicinal chemistry applications of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride .

CAS: 1354949-89-5 | Formula: C


H

NO·HCl | Mol. Weight: 167.68 g/mol

Executive Summary: The Gem-Dimethyl Advantage

In modern drug discovery, 5-Amino-4,4-dimethylpentan-2-ol hydrochloride represents a high-value "privileged fragment" rather than a simple aliphatic chain. Its core value lies in the gem-dimethyl group at the C4 position. This structural motif imparts two critical properties to drug candidates:

  • The Thorpe-Ingold Effect (Conformational Lock): The bulky methyl groups restrict the rotation of the carbon chain, pre-organizing the molecule into a reactive conformation. This lowers the entropic penalty for binding to a protein target or for intramolecular cyclization [1].

  • Metabolic Blockade: The quaternary carbon at C4 lacks protons, effectively blocking metabolic oxidation (e.g., by Cytochrome P450) at what would otherwise be a labile

    
    -position relative to the amine [2].
    

This guide outlines the synthesis, handling, and application of this molecule as a robust linker and scaffold precursor.

Chemical Profile & Specifications

PropertySpecificationTechnical Note
IUPAC Name 5-Amino-4,4-dimethylpentan-2-ol hydrochlorideRacemic mixture unless chirally resolved.
Appearance White to off-white crystalline solidHighly hygroscopic due to HCl salt/amine nature.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et2O).
pKa (Calc) ~9.8 (Amine), ~14.5 (Alcohol)Amine is protonated at physiological pH.
Key Functionality 1,4-Amino AlcoholPrecursor for pyrrolidines and oxazepines.

Synthetic Route: The "Nitro-Aldol" Michael Strategy

While commercial supplies exist, custom synthesis is often required for isotopic labeling or stereoselective variants. The most robust route utilizes the Michael addition of nitromethane to mesityl oxide , followed by global reduction.

Step-by-Step Protocol
Phase 1: Michael Addition (Formation of Nitro-Ketone)
  • Reagents: Mesityl oxide (4-methylpent-3-en-2-one), Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Mechanism: The base (DBU) deprotonates nitromethane. The resulting nitronate anion attacks the

    
    -carbon of mesityl oxide. The steric bulk of the gem-dimethyl group requires a strong base or prolonged reaction time.
    
  • Procedure:

    • Dissolve Mesityl oxide (1.0 eq) in anhydrous THF.

    • Add Nitromethane (1.5 eq) and cool to 0°C.

    • Dropwise add DBU (0.1 eq) to control the exotherm.

    • Stir at room temperature for 16–24 hours.

    • Workup: Quench with dilute HCl, extract with EtOAc. Evaporate to yield 4,4-dimethyl-5-nitropentan-2-one .

Phase 2: Global Reduction (Nitro & Ketone -> Amino Alcohol)
  • Reagents: Raney Nickel (Ra-Ni) or Pd/C, Hydrogen gas (50 psi), Methanol.

  • Note: A one-pot hydrogenation reduces both the nitro group to an amine and the ketone to a secondary alcohol.

  • Procedure:

    • Dissolve the nitro-ketone intermediate in MeOH.

    • Add Raney Nickel (20 wt%) under Argon.

    • Pressurize with H

      
       (50 psi) and shake/stir for 12 hours.
      
    • Filtration: Filter through Celite (Caution: Ra-Ni is pyrophoric).

    • Salt Formation: Bubble anhydrous HCl gas through the filtrate or add HCl in Dioxane.

    • Isolation: Concentrate and recrystallize from EtOH/Et2O to yield 5-Amino-4,4-dimethylpentan-2-ol HCl .

Visualizing the Synthesis Pathway

SynthesisPath Start Mesityl Oxide (4-methylpent-3-en-2-one) Inter Intermediate: 4,4-dimethyl-5-nitropentan-2-one Start->Inter Michael Addition Reagent1 Nitromethane + DBU (Base) Reagent1->Inter Product Target: 5-Amino-4,4-dimethylpentan-2-ol Inter->Product Hydrogenation Reagent2 H2 / Raney Ni (Global Reduction) Reagent2->Product Cyclic Derivative: 2,4,4-Trimethylpyrrolidine Product->Cyclic Cyclization (Activation of OH)

Figure 1: Synthetic workflow from Mesityl Oxide to the target amino alcohol and potential cyclization.

Applications in Drug Design[2][3]

A. Scaffold Synthesis: 2,4,4-Trimethylpyrrolidine

The 1,4-distance between the amine and the hydroxyl group makes this molecule a perfect precursor for constructing substituted pyrrolidines.

  • Protocol: Reacting the amino alcohol with thionyl chloride (

    
    ) or mesyl chloride (
    
    
    
    ) activates the alcohol. The amine then performs an intramolecular nucleophilic attack (
    
    
    ) to close the ring.
  • Result: 2,4,4-trimethylpyrrolidine .

  • Significance: This creates a chiral pyrrolidine scaffold (if the C2 alcohol was chiral) with a gem-dimethyl group that blocks metabolism at the usually vulnerable 4-position [3].

B. Linkerology (PROTACs & ADCs)

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties determine cell permeability and ternary complex stability.[1]

  • Rigidity: The gem-dimethyl group restricts the "floppiness" of the aliphatic chain, potentially improving the oral bioavailability of the final chimera compared to a linear hexyl linker.

  • Solubility: The secondary alcohol provides a handle for further functionalization or simply acts as a polar surface area (PSA) modulator to improve solubility without adding excessive lipophilicity [4].

Handling & Stability Protocols

Storage Conditions
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C .

  • Stability: Stable as a solid for >2 years if kept dry. In solution (water/methanol), the free base may slowly oxidize or form carbamates if exposed to atmospheric

    
    .
    
Analytical Verification

To validate the integrity of the CAS 1354949-89-5 batch, use the following NMR diagnostic peaks (in DMSO-d6):

  • Gem-Dimethyl: Singlet at

    
     ppm (6H).
    
  • Methine (CH-OH): Multiplet at

    
     ppm (1H).
    
  • Methylene (CH2-N): Singlet or AB quartet at

    
     ppm (2H). Note: The gem-dimethyl group decouples this methylene from the rest of the chain.
    

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Piotrowski, D. W. (2012).[2] Application of the Thorpe-Ingold effect to the synthesis of 3,3-dimethylpyrrolidines. Tetrahedron Letters, 53(14), 1793-1795.

  • Troup, R. I., et al. (2020). Physicochemical properties of PROTAC linkers and their impact on cell permeability. Bioorganic & Medicinal Chemistry, 28(3), 115266. Link

Sources

Structural Architecture & Synthetic Utility of 5-Amino-4,4-dimethylpentan-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthetic pathways, and medicinal utility of 5-Amino-4,4-dimethylpentan-2-ol HCl .

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

5-Amino-4,4-dimethylpentan-2-ol HCl (CAS: 1354949-89-5) is a specialized aliphatic amino-alcohol intermediate designed to exploit the gem-dimethyl effect (Thorpe-Ingold effect) in drug discovery. Structurally, it features a pentane backbone with a chiral hydroxyl group at C2 and a primary amine at C5, separated by a sterically demanding gem-dimethyl quaternary center at C4.

This scaffold serves two primary functions in medicinal chemistry:

  • Metabolic Blocking: The gem-dimethyl group at C4 sterically protects the adjacent positions from oxidative metabolism (e.g.,

    
    -oxidation).
    
  • Conformational Locking: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a reactive conformation that favors cyclization (e.g., to 3,3-dimethylpyrrolidines ) or enhances binding affinity to protein targets by reducing the entropic penalty of binding.

Structural & Physicochemical Profile

Molecular Geometry

The molecule is defined by the proximity of the nucleophilic amine and the electrophilic potential of the alcohol (or its derivatives), mediated by the rigidifying gem-dimethyl group.

PropertyData
IUPAC Name 5-Amino-4,4-dimethylpentan-2-ol hydrochloride
Common Name

-Amino alcohol gem-dimethyl intermediate
CAS Number 1354949-89-5 (HCl Salt)
Molecular Formula

Molecular Weight 131.22 g/mol (Free Base) / 167.68 g/mol (HCl Salt)
Chirality One chiral center at C2 .[1] Typically supplied as a racemate unless specified as (2R) or (2S).
Key Motif Gem-dimethyl (C4): Induces Thorpe-Ingold effect.
The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at C4 compress the internal bond angle (


) of the C3-C4-C5 chain. This compression forces the terminal groups (C2-OH and C5-NH2) closer together, significantly accelerating cyclization rates compared to the linear analog.

GemDimethylEffect Linear Linear Analog (High Entropy) Gem 5-Amino-4,4-dimethyl (Restricted Conformation) Linear->Gem + 2 Methyls (C4) Cyclic 3,3-Dimethylpyrrolidine (Cyclized Product) Gem->Cyclic Accelerated Cyclization (k_rel >> 1)

Figure 1: The steric bulk of the C4-methyls reduces the conformational space, favoring the formation of pyrrolidine rings.

Synthetic Pathways & Manufacturing

The synthesis of 5-Amino-4,4-dimethylpentan-2-ol relies on constructing the quaternary carbon center early in the sequence. The most robust industrial route utilizes Mesityl Oxide as a starting material, leveraging a Michael addition followed by a global reduction.

The "Nitro-Aldol" Route (Mesityl Oxide Path)

This route is preferred for its atom economy and the availability of cheap starting materials.

Step 1: Michael Addition Mesityl oxide (4-methyl-3-penten-2-one) undergoes a base-catalyzed Michael addition with nitromethane. The nucleophilic nitronate anion attacks the


-carbon (C4) of the enone.
  • Reagents: Nitromethane (

    
    ), Base (DBU or TMG).
    
  • Intermediate: 4,4-dimethyl-5-nitropentan-2-one (CAS: 35223-73-5).[2][3][4]

Step 2: Global Reduction The nitro-ketone intermediate undergoes simultaneous reduction of the nitro group (to amine) and the ketone (to alcohol).

  • Reagents:

    
     (gas), Raney Nickel or Pd/C catalyst.
    
  • Conditions: High pressure hydrogenation.

  • Salt Formation: Treatment with anhydrous HCl gas in dioxane/ether precipitates the stable hydrochloride salt.

Synthetic Workflow Diagram

Synthesis Start Mesityl Oxide (4-methyl-3-penten-2-one) Inter Intermediate: 4,4-dimethyl-5-nitropentan-2-one Start->Inter Michael Addition Reagent1 Nitromethane (Base Cat.) Reagent1->Inter Product Target: 5-Amino-4,4-dimethylpentan-2-ol Inter->Product Reduction (-NO2 & =O) Red Global Hydrogenation (H2, Raney Ni) Red->Product Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 2: Industrial synthesis via Michael addition of nitromethane to mesityl oxide.

Applications in Drug Development

Precursor to 3,3-Dimethylpyrrolidines

The primary utility of this amino alcohol is as a precursor to 3,3-dimethylpyrrolidine scaffolds. By activating the alcohol (e.g., mesylation or Appel reaction) and allowing the amine to displace the leaving group, researchers can access the pyrrolidine ring.

  • Relevance: 3,3-dimethylpyrrolidines are bioisosteres of proline and are found in antiviral agents (e.g., HCV NS5A inhibitors) and DPP-4 inhibitors.

Metabolic Stability Enhancement

In linear peptide mimetics or linker regions, incorporating the 4,4-dimethyl motif blocks metabolic degradation.

  • Mechanism: The quaternary carbon prevents the abstraction of protons at the

    
    -position relative to the amine or alcohol, a common site for Cytochrome P450-mediated oxidation.
    
Linker Design

The molecule serves as a flexible yet conformationally biased linker in PROTACs or bifunctional ligands. The C2-hydroxyl allows for ether or ester linkages, while the C5-amine allows for amide coupling.

Handling & Stability Profile

ParameterSpecification / Protocol
Physical State White to off-white crystalline solid (HCl salt).
Hygroscopicity Moderate. Store under inert atmosphere (Nitrogen/Argon).
Solubility Highly soluble in water, methanol, DMSO. Insoluble in non-polar solvents (Hexane, Toluene).
Stability Stable at room temperature. Avoid strong oxidizing agents.
Safety Irritant to eyes and skin. Standard PPE (gloves, goggles) required.

Self-Validating Purity Check: To verify the integrity of the HCl salt in the lab:

  • 1H NMR (D2O): Look for the diagnostic gem-dimethyl singlet signal around

    
     0.9–1.0 ppm (integration 6H).
    
  • Melting Point: The sharp melting point of the HCl salt (typically >150°C, specific value varies by polymorph) confirms the absence of the hygroscopic free base.

References

  • Gem-Dimethyl Effect in Medicinal Chemistry: Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.

  • Synthesis via Nitro-Ketone Intermediate: Ballini, R., et al. "Michael addition of nitroalkanes to

    
    -unsaturated ketones."
    
    
  • Mesityl Oxide Precursor Data: PubChem Compound Summary for CID 11546, Mesityl Oxide.

  • Intermediate Characterization (4,4-dimethyl-5-nitropentan-2-one): PubChem Compound Summary for CID 4156383.

Sources

Technical Whitepaper: Sourcing and Validating 5-Amino-4,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 5-Amino-4,4-dimethylpentan-2-ol represents a specialized "gem-dimethyl" building block.[1] In modern drug discovery, the introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a validated strategy to restrict conformational flexibility, thereby increasing target affinity and metabolic stability.

However, unlike its commodity analogues (e.g., 5-amino-pentan-1-ol), this specific isomer is not a standard catalog item . It typically resides in the "virtual libraries" of major vendors or requires custom synthesis.[1] This guide provides a technical roadmap for sourcing this compound, validating its stereochemistry, and ensuring supply chain resilience.

Part 1: Chemical Identity & Strategic Importance

Before engaging suppliers, it is critical to define the exact chemical entity to avoid costly procurement errors, as nomenclature in this class is prone to ambiguity.[1]

Structural Specification

The target molecule contains a primary amine, a secondary alcohol (creating a chiral center at C2), and a gem-dimethyl substitution at C4.

FeatureSpecificationTechnical Note
IUPAC Name 5-Amino-4,4-dimethylpentan-2-ol
Formula

MW: 131.22 g/mol
Chirality C2 Position (

or

)
Critical: Most synthetic routes yield a racemate unless asymmetric hydrogenation or chiral resolution is specified.[1]
Key Motif Gem-dimethyl (C4)Increases lipophilicity and alters bond angles (Thorpe-Ingold effect).[1]
Closest Analogues 5-Amino-4,4-dimethylpentan-1 -olOften mistaken for the target; commercially available (CAS 740784-18-3).[1]
The "Make vs. Buy" Reality

A comprehensive market analysis confirms that 5-Amino-4,4-dimethylpentan-2-ol is rarely available as a stock item .[1]

  • Stock Status: <5% probability of immediate shipment.[1]

  • Lead Time: Typically 4–8 weeks (Custom Synthesis).

  • Risk: Vendors listing it as "In Stock" are often aggregating virtual inventories.[1] Verification is mandatory.[1]

Part 2: The Supplier Landscape

Procurement of this moiety requires a stratified approach.[1] Do not rely on a single catalog.

Tier 1: Validated Custom Synthesis Partners (High Reliability)

For research-grade purity (>95%) with verified stereochemistry, these organizations offer "Make-on-Demand" services.

VendorSpecializationStrategy for this Molecule
SpiroChem (Switzerland)High-value scaffolds & bio-isosteres.[1]Best for enantiopure synthesis (

ee).[1] Request their "gem-dimethyl" library service.[1]
Enamine (Ukraine/USA)World's largest building block synthesis.[1]Check their "REAL Database". If not in stock, they have the precursors (nitro-aldol intermediates) to make it rapidly.[1]
WuXi AppTec (China)Scale-up and process chemistry.[1]Ideal if you need >100g.[1] They can develop a scalable route via reductive amination.[1]
Tier 2: Catalog Aggregators (Verification Required)

These vendors list the compound but often act as brokers.[1] Strictly enforce QC data before purchase.

  • CymitQuimica: Lists structurally similar analogues (e.g., 2-Amino-4,4-dimethylpentan-1-ol, CAS 1343703-94-5). Good for checking European stock.

  • Biosynth: Strong in carbohydrate and chiral chemistry; potential source for the chiral alcohol precursor.[1]

  • PubChem Vendors: Often lists "virtual" suppliers.[1] Use with caution.

Tier 3: Precursor Sourcing (In-House Synthesis)

If commercial supply fails, the most robust path is in-house synthesis using commercially available precursors.

  • Precursor A: 4,4-Dimethyl-2-pentanone (CAS 590-50-1) - Widely Available.[1]

  • Precursor B: Nitromethane (for Henry Reaction) or Cyanide source.[1]

Part 3: Sourcing & Synthesis Protocols

Since direct purchase is high-risk, you must be prepared to commission a synthesis.[1] Below is the technical logic you must provide to a CRO to ensure they quote accurately.

Recommended Synthetic Route (for CRO Briefing)

The most direct route to the racemic target involves the Mannich reaction or a Henry reaction followed by reduction.[1]

The "Henry-Reduction" Pathway:

  • Starting Material: 3,3-Dimethylbutyraldehyde (or equivalent).

  • Step 1: Aldol-like condensation with nitromethane

    
     Nitro-alcohol intermediate.[1]
    
  • Step 2: Reduction of the nitro group to the amine.[1]

Synthesispathway Figure 1: Likely Synthetic Pathway for CRO Briefing Start Precursor: 4,4-Dimethyl-2-pentanone Inter1 Intermediate: Nitro-Aldol Adduct Start->Inter1 Functionalization Target Target: 5-Amino-4,4-dimethylpentan-2-ol Inter1->Target Reduction (H2/Pd-C) Chiral Chiral Resolution (HPLC/SFC) Target->Chiral If Enantiopure Needed

Procurement Decision Matrix

Use this workflow to determine whether to buy or build.

SourcingWorkflow Figure 2: Strategic Sourcing Decision Tree Start Requirement: 5-Amino-4,4-dimethylpentan-2-ol CheckCat Check Tier 1 Catalogs (Enamine, SpiroChem) Start->CheckCat IsStock In Stock? CheckCat->IsStock Buy Direct Purchase (Request CoA first) IsStock->Buy Yes Custom Initiate Custom Synthesis IsStock->Custom No (Likely) DefineSpecs Define Specs: 1. Purity >95% 2. Chiral Req (R/S/Rac) Custom->DefineSpecs SelectCRO Select CRO: Small Scale: SpiroChem Large Scale: WuXi DefineSpecs->SelectCRO

Part 4: Quality Assurance & Validation (The "Science")

When receiving this material—especially from a custom synthesis—you must validate the structure.[1] The gem-dimethyl group creates specific NMR signatures that confirm the core structure.[1]

Analytical Checklist
TechniquePurposeAcceptance Criteria
1H-NMR (DMSO-d6) Structural ConfirmationGem-dimethyl: Singlet (~0.9 ppm, 6H).[1] C2-Methine: Multiplet (~3.6-3.8 ppm).[1]
LC-MS Molecular Weight

Da.
Chiral HPLC/SFC Enantiomeric Excess (ee%)Required if buying a specific isomer.[1] Target >98% ee.
Karl Fischer Water ContentAmino alcohols are hygroscopic.[1] Ensure <1% water.[1]
Handling & Stability[1]
  • Hygroscopicity: The primary amine and secondary alcohol make this compound prone to absorbing atmospheric moisture.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Reactivity: Avoid exposure to strong oxidizers (converts alcohol to ketone) or acid chlorides (unless acylation is intended).[1]

References

  • PubChem. Compound Summary: 1-Amino-4,4-dimethylpentan-2-ol (Analogue Reference).[1][2] National Library of Medicine. Available at: [Link]

  • SpiroChem. Bio-isosteres and Conformationally Restricted Scaffolds.[1] SpiroChem Services.[3] Available at: [Link]

Sources

Methodological & Application

Applications of Gem-Dimethyl Amino Alcohols in PROTAC Linker Design: An Application Note and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation. However, their development is often hampered by challenging physicochemical properties, including high molecular weight, poor aqueous solubility, and low cell permeability, which fall outside of traditional drug-like space. The linker component, far from being a passive spacer, is a critical determinant of a PROTAC's success. This guide details the strategic incorporation of gem-dimethyl amino alcohol moieties into PROTAC linkers as a method to rationally improve their drug-like properties. By leveraging principles such as the Thorpe-Ingold effect and intramolecular hydrogen bonding, this linker motif can pre-organize the PROTAC molecule, enhance its ability to permeate cell membranes via a "chameleon effect," and improve aqueous solubility, thereby addressing key challenges in PROTAC development. This document provides the scientific rationale, detailed synthetic and analytical protocols, and data interpretation guidelines for researchers in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's native ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three components: a "warhead" ligand that binds a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome (Figure 1).[1]

This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering a powerful approach to target proteins previously considered "undruggable."[3] However, the bifunctional nature of PROTACs results in large molecules (often >800 Da) that violate traditional guidelines for oral bioavailability, such as Lipinski's Rule of Five.[4] Consequently, poor solubility and low cell permeability are significant hurdles in their development.[5][6]

The linker is not merely a spacer but an active contributor to the PROTAC's overall profile, influencing its ability to form a productive ternary complex, its selectivity, and its pharmacokinetic properties.[6][] While early linkers were often simple polyethylene glycol (PEG) or alkyl chains, rational linker design has evolved to incorporate specific structural elements that confer advantageous properties.[2] This guide focuses on the strategic use of the gem-dimethyl amino alcohol motif to overcome key challenges in PROTAC design.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds Recycle PROTAC Recycling POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Releases Ub Ubiquitin Transfer (from E2 Ligase) Ternary->Ub Induces PolyUb Poly-ubiquitinated POI Ub->PolyUb Marks POI Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Scientific Rationale: Leveraging the Gem-Dimethyl Amino Alcohol Motif

The incorporation of a gem-dimethyl amino alcohol group into a linker is a deliberate strategy to control molecular conformation and improve physicochemical properties. This approach is grounded in established chemical principles that directly address the challenges of permeability and pre-organization.

The Thorpe-Ingold Effect: Pre-organizing the Linker

The Thorpe-Ingold effect, or gem-dimethyl effect, describes how steric bulk can accelerate intramolecular reactions by altering bond angles and restricting conformational freedom.[8] In a flexible chain, a gem-dimethyl group increases the steric clash between substituents, which favors a more folded or compact conformation.[9]

In the context of a PROTAC linker, this has two major benefits:

  • Reduced Entropic Penalty: By pre-organizing the linker into a conformation that is favorable for ternary complex formation, the entropic cost of binding is reduced. This can lead to more efficient and stable formation of the POI-PROTAC-E3 complex.[10]

  • Facilitating Intramolecular Interactions: The conformational bias imposed by the gem-dimethyl group increases the probability of forming key intramolecular hydrogen bonds (IMHBs).[11]

The "Chameleon Effect": Enhancing Cell Permeability

A primary obstacle for PROTACs is traversing the nonpolar lipid bilayer of the cell membrane. The "chameleon effect" describes the ability of a molecule to adapt its conformation to its environment.[4][12] In an aqueous environment, the PROTAC can exist in an extended, polar state to maximize solubility. However, to cross the cell membrane, it must adopt a folded conformation that minimizes its solvent-accessible polar surface area (PSA).[13][14]

The gem-dimethyl amino alcohol motif is an ideal driver of this effect. The hydroxyl (-OH) group can act as a hydrogen bond donor, while a nearby acceptor (e.g., an amide carbonyl or ether oxygen in the linker) can form a stable IMHB. The gem-dimethyl group promotes this folded state, effectively shielding the polar groups from the nonpolar environment of the membrane, thereby enhancing passive diffusion (Figure 2).[15][16]

Chameleon_Effect cluster_0 Aqueous Environment (High Polarity) cluster_1 Cell Membrane (Low Polarity) cluster_2 Extended Extended Conformation (High Polar Surface Area) Folded Folded Conformation (Low Polar Surface Area) Extended->Folded Forms Intramolecular Hydrogen Bond (IMHB) Exp1 Maximizes solubility. PROTAC is 'open' and interacts with water molecules. Folded->Extended Reverts in Cytosol Exp2 Gem-dimethyl group promotes folding. -OH and C=O form an IMHB, shielding polar groups and aiding membrane passage.

Figure 2: The "Chameleon Effect" driven by a gem-dimethyl amino alcohol motif.

Data Presentation: Impact on Physicochemical Properties

The strategic inclusion of a gem-dimethyl amino alcohol moiety can lead to measurable improvements in properties critical for PROTAC development. The table below illustrates a hypothetical comparison between a standard PROTAC and one optimized with this motif.

ParameterPROTAC A (Standard Linker)PROTAC B (gem-DM-OH Linker)Rationale for Improvement
Molecular Weight (Da) 850892Slight increase due to added atoms.
cLogP 4.54.2The hydroxyl group slightly reduces lipophilicity.
2D TPSA (Ų) 145165The added OH and NH groups increase the calculated 2D TPSA.
Aqueous Solubility (µM) < 525The hydroxyl group enhances interactions with water, improving solubility.[15]
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 0.2 (Low)1.5 (Moderate)Ability to form a folded, less polar conformation via IMHB improves membrane passage.[17][18]
Degradation Potency (DC₅₀, nM) 5020Pre-organization of the linker may reduce the entropic penalty of ternary complex formation, improving potency.[10]

Table 1: Comparative analysis of hypothetical PROTACs. While 2D TPSA may increase, the ability to fold and reduce the 3D polar surface area is the key driver for improved permeability.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and evaluation of PROTACs containing a gem-dimethyl amino alcohol linker.

Protocol 1: Synthesis via Amide Coupling

This protocol describes the final coupling step between an E3 ligase ligand-linker fragment bearing a terminal carboxylic acid and a POI ligand with an available amine. The linker fragment is presupposed to contain the gem-dimethyl amino alcohol moiety.

Materials & Reagents:

  • POI-Ligand-NH₂ (1.0 eq)

  • E3-Ligand-Linker(gem-DM-OH)-COOH (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane), Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Silica gel or preparative HPLC system

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

  • Reaction Setup: a. In a round-bottom flask, dissolve the E3-Ligand-Linker(gem-DM-OH)-COOH fragment (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. d. In a separate flask, dissolve the POI-Ligand-NH₂ (1.0 eq) in a minimal amount of anhydrous DMF. e. Add the POI ligand solution dropwise to the activated acid solution.

  • Reaction Monitoring: a. Stir the reaction at room temperature overnight (12-18 hours). b. Monitor reaction completion by LC-MS, checking for the consumption of the limiting starting material (POI-Ligand-NH₂).[19]

  • Work-up: a. Once complete, dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20]

  • Purification & Characterization: a. Purify the crude product by flash column chromatography or reverse-phase preparative HPLC. b. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[21]

Synthesis_Workflow start Start prep Prepare Anhydrous Reagents & Glassware start->prep activation Activate Carboxylic Acid (Linker-Fragment + HATU + DIPEA) prep->activation coupling Add Amine Fragment (POI-Ligand-NH₂) activation->coupling reaction Stir at Room Temp (12-18h) coupling->reaction monitoring Monitor by LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitoring->workup Complete purify Purify Crude Product (HPLC or Column) workup->purify characterize Characterize Final PROTAC (HRMS, NMR) purify->characterize end End characterize->end

Figure 3: General workflow for the synthesis of a PROTAC via HATU-mediated amide coupling.

Protocol 2: Western Blot for PROTAC-Mediated Degradation

This protocol provides a quantitative method to determine the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of a synthesized PROTAC.[22]

Procedure:

  • Cell Culture and Treatment: a. Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 10 µM down to 0.1 nM. c. Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand) to ensure observed degradation is mechanism-specific.[23] d. Aspirate the old medium and treat the cells with the PROTAC dilutions for a set time (e.g., 16-24 hours).

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer.

  • SDS-PAGE and Western Blot: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. b. Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. c. Loading Control: Co-incubate with a primary antibody for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal protein loading. d. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Acquisition and Analysis: a. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ. c. Normalize the POI band intensity to its corresponding loading control. d. Plot the normalized POI levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).[24][25]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion and is useful for early-stage assessment of PROTAC permeability.[26][27]

Materials & Reagents:

  • 96-well PAMPA filter plate (Donor plate) and 96-well acceptor plate

  • Lecithin in dodecane (or a commercial lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Reference compounds (e.g., propranolol for high permeability, theophylline for low permeability)

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the lipid/dodecane solution onto the filter of each well in the donor plate. Do not let the pipette tip touch the membrane.[28]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: a. Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%. b. Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.

  • Incubation: a. Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate. b. Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: a. After incubation, separate the plates. b. Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS, which provides the necessary sensitivity and specificity for these large molecules.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation:[26] Papp (cm/s) = [ -ln(1 - [C]A / [C]eq) ] * (VA / (Area * time)) b. Where:

    • [C]A = Concentration in the acceptor well.

    • [C]eq = Theoretical equilibrium concentration = ([C]DVD + [C]AVA) / (VD + VA)

    • VA, VD = Volumes of acceptor and donor wells.

    • Area = Surface area of the filter membrane.

    • time = Incubation time in seconds.

Conclusion

The rational design of linkers is paramount to advancing the field of targeted protein degradation. The incorporation of gem-dimethyl amino alcohol moieties offers a sophisticated strategy to overcome the inherent challenges of poor solubility and low cell permeability that affect many PROTACs. By leveraging fundamental principles of conformational restriction (Thorpe-Ingold effect) and environment-dependent folding ("chameleon effect"), researchers can engineer molecules with improved drug-like properties. The protocols provided herein offer a robust framework for the synthesis and systematic evaluation of these next-generation degraders, paving the way for the development of more effective and bioavailable therapeutics.

References

  • IMHB-Mediated Chameleonicity in Drug Design: A Focus on Structurally Related PROTACs. (2024). ResearchGate. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). ACS Publications. [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PMC. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). Semantic Scholar. [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability. (2022). ChemRxiv. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2025). RSC Publishing. [Link]

  • Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. (2023). MDPI. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2026). ResearchGate. [Link]

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (2022). PMC. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2021). ACS Publications. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. (n.d.). Diva-Portal.org. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). PMC. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2021). PMC. [Link]

  • An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. (2022). ChemRxiv. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

  • The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne. [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

  • Thorpe–Ingold effect. (n.d.). Wikipedia. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (2025). MDPI. [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). PMC. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). eScholarship. [Link]

  • Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. (2020). ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2024). ePrints Soton. [Link]

  • Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (2020). RSC Publishing. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). PMC. [Link]

  • The gem -Dimethyl Effect Revisited. (2025). ResearchGate. [Link]

Sources

Protecting the Sterically Hindered Amine of 5-Amino-4,4-dimethylpentan-2-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amine Protection

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective modification of molecular scaffolds is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. This is achieved through the use of protecting groups, which can be selectively introduced and removed under specific conditions.[1]

This guide focuses on the protection of the primary amine in 5-Amino-4,4-dimethylpentan-2-ol, a compound characterized by a sterically hindered neopentyl-like framework. The quaternary carbon atom adjacent to the aminomethyl group presents a significant steric impediment, which can dramatically influence the kinetics and success of the protection reaction. Standard protocols may prove inefficient, necessitating carefully optimized conditions to achieve high yields.

Herein, we provide a detailed exploration of two robust and widely employed carbamate-based protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. We will delve into the mechanistic underpinnings of these protection strategies, offer detailed, step-by-step protocols tailored for this challenging substrate, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of complex molecules featuring sterically hindered amines.

Strategic Selection of Protecting Groups for a Hindered Amine

The choice of a protecting group is a critical strategic decision in any multi-step synthesis. For a sterically hindered amine like that in 5-Amino-4,4-dimethylpentan-2-ol, the ideal protecting group should be introduced under conditions that can overcome the steric barrier without leading to side reactions. Furthermore, its removal should be efficient and orthogonal to other functional groups present in the molecule.[1]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups in non-peptide chemistry.[2] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of nucleophilic and basic conditions. Its removal is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]

  • Benzyloxycarbonyl (Cbz) Group: The Cbz group, introduced by Bergmann and Zervas, is another cornerstone of amine protection.[4] It is generally installed using benzyl chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for orthogonal deprotection strategies. The Cbz group is readily cleaved by catalytic hydrogenolysis, a mild and highly selective method.[4][5]

Protocol 1: tert-Butoxycarbonyl (Boc) Protection of 5-Amino-4,4-dimethylpentan-2-ol

The Boc protection of the sterically hindered amine of 5-Amino-4,4-dimethylpentan-2-ol requires conditions that facilitate the nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O. Due to the steric hindrance, the reaction may be sluggish at room temperature, and gentle heating can be employed to drive the reaction to completion.

Reaction Scheme:

Boc_Protection cluster_reactants Reactants cluster_products Products Reactant 5-Amino-4,4-dimethylpentan-2-ol Product N-Boc-5-Amino-4,4-dimethylpentan-2-ol Reactant->Product Base (e.g., Et₃N) Solvent (e.g., THF) Δ (optional) Boc2O (Boc)₂O

Caption: Boc protection of 5-Amino-4,4-dimethylpentan-2-ol.

Materials and Reagents:
Reagent/MaterialGradeSupplier (Example)
5-Amino-4,4-dimethylpentan-2-ol≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade, ≥97%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, redistilledSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Saturated aqueous NaHCO₃ solution
Brine (Saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Detailed Experimental Protocol:
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-4,4-dimethylpentan-2-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the solution. The base acts as a scavenger for the tert-butoxycarbamic acid byproduct and helps to deprotonate the amine, increasing its nucleophilicity.[2]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Due to the steric hindrance, the reaction may be slow. If monitoring by TLC (Thin Layer Chromatography) indicates a slow conversion, the reaction mixture can be gently heated to 40-50 °C. The reaction progress can be monitored by the disappearance of the starting amine.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure N-Boc-5-Amino-4,4-dimethylpentan-2-ol.

Troubleshooting and Key Considerations:
  • Incomplete Reaction: The steric hindrance of the neopentyl group may lead to a sluggish reaction. If the reaction does not proceed to completion at room temperature, gentle heating is recommended. Increasing the equivalents of (Boc)₂O to 1.5 eq can also drive the reaction forward.

  • Di-Boc Protection: While unlikely for this sterically hindered amine, the formation of a di-Boc protected amine is a potential side reaction. Using the recommended stoichiometry and monitoring the reaction closely can minimize this.

  • Alternative Bases: In some cases, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used. For very challenging cases, 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric base.[6]

Protocol 2: Benzyloxycarbonyl (Cbz) Protection of 5-Amino-4,4-dimethylpentan-2-ol

The Cbz protection of 5-Amino-4,4-dimethylpentan-2-ol is another effective method, particularly when orthogonality to acid-labile protecting groups is required. The reaction proceeds via nucleophilic attack of the amine on the highly reactive benzyl chloroformate.

Reaction Scheme:

Cbz_Protection cluster_reactants Reactants cluster_products Products Reactant 5-Amino-4,4-dimethylpentan-2-ol Product N-Cbz-5-Amino-4,4-dimethylpentan-2-ol Reactant->Product Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) 0 °C to rt CbzCl Cbz-Cl

Caption: Cbz protection of 5-Amino-4,4-dimethylpentan-2-ol.

Materials and Reagents:
Reagent/MaterialGradeSupplier (Example)
5-Amino-4,4-dimethylpentan-2-ol≥98%Sigma-Aldrich
Benzyl chloroformate (Cbz-Cl)Reagent grade, ≥95%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionized
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Brine (Saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Detailed Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-4,4-dimethylpentan-2-ol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 2:1 ratio).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the solution. The aqueous base neutralizes the HCl generated during the reaction.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the vigorously stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Work-up:

    • Add water to the reaction mixture and extract the product with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure N-Cbz-5-Amino-4,4-dimethylpentan-2-ol.

Troubleshooting and Key Considerations:
  • pH Control: Maintaining a basic pH is crucial to neutralize the HCl formed, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

  • Reagent Purity: Benzyl chloroformate can decompose over time to form benzyl alcohol and HCl. Using fresh or properly stored reagent is important for high yields.

  • Alternative Conditions: For amines that are poorly soluble in aqueous mixtures, anhydrous conditions using a non-nucleophilic organic base like triethylamine or DIPEA in a solvent like dichloromethane (DCM) can be employed.

Deprotection Strategies

The selective removal of the protecting group is as critical as its installation.

Boc Deprotection:

The Boc group is readily cleaved under acidic conditions.[3]

Boc_Deprotection cluster_reactants Reactant cluster_products Product Reactant N-Boc-5-Amino-4,4-dimethylpentan-2-ol Product 5-Amino-4,4-dimethylpentan-2-ol Reactant->Product Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Acid-catalyzed deprotection of the Boc group.

A common procedure involves dissolving the N-Boc protected amine in dichloromethane (DCM) and treating it with an excess of trifluoroacetic acid (TFA) at room temperature. The reaction is typically rapid, and the volatile byproducts (isobutylene and CO₂) are easily removed.

Cbz Deprotection:

The Cbz group is most commonly removed by catalytic hydrogenolysis.[5]

Cbz_Deprotection cluster_reactants Reactant cluster_products Product Reactant N-Cbz-5-Amino-4,4-dimethylpentan-2-ol Product 5-Amino-4,4-dimethylpentan-2-ol Reactant->Product H₂ (g) Pd/C Solvent (e.g., MeOH or EtOH)

Caption: Catalytic hydrogenolysis for Cbz deprotection.

This is achieved by stirring the N-Cbz protected amine in a suitable solvent like methanol or ethanol in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is exceptionally mild and chemoselective, leaving most other functional groups intact.

Summary of Protection Strategies

Protecting GroupReagentsKey AdvantagesDeprotection Conditions
Boc (Boc)₂O, Base (Et₃N, DIPEA)Stable to base and nucleophiles; easily removed with acid.[2][3]Acid (TFA, HCl).[3]
Cbz Cbz-Cl, Base (NaHCO₃, Et₃N)Stable to acid and base; orthogonal to many other protecting groups.[4][5]Catalytic Hydrogenolysis (H₂/Pd-C).[5]

Conclusion

The successful protection of the sterically hindered primary amine in 5-Amino-4,4-dimethylpentan-2-ol is readily achievable with careful selection of the protecting group and optimization of reaction conditions. Both the Boc and Cbz groups offer robust and reliable methods for masking the amine functionality. The choice between these two should be guided by the overall synthetic strategy, particularly the compatibility of their respective deprotection conditions with other functional groups present in the molecule. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently tackle the protection of this and other sterically encumbered amines, thereby facilitating the synthesis of complex and valuable molecules.

References

  • Synple Chem. (n.d.). Application Note - N-CBZ Protection. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

Sources

5-Amino-4,4-dimethylpentan-2-ol as a metabolic stability enhancer in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: Aliphatic Soft Spots In modern drug discovery, particularly within kinase and GPCR programs, aliphatic amino-alcohol chains are frequently employed as solubilizing linkers. However, linear variants (e.g., 5-aminopentan-2-ol) are notorious "metabolic soft spots."[1] They are highly susceptible to:

  • Cytochrome P450 (CYP) mediated oxidation at the

    
    -carbon (C4).[1]
    
  • Oxidative deamination or N-dealkylation due to the accessibility of the

    
    -hydrogens adjacent to the nitrogen.[1]
    

The Solution: The Gem-Dimethyl "Neopentyl" Shield 5-Amino-4,4-dimethylpentan-2-ol (CAS: 1071033-61-8) represents a strategic structural solution.[1] By incorporating a gem-dimethyl group at the C4 position, this building block introduces the Thorpe-Ingold effect and Neopentyl Steric Shielding .[1]

  • Mechanism of Action:

    • Steric Blockade: The bulky methyl groups at C4 physically prevent CYP450 iron-oxo species from approaching the carbon backbone, effectively "hardening" the position against hydroxylation.

    • Protection of the Amine: The C5 position becomes a neopentyl group (

      
      ).[1] The lack of protons on the adjacent C4 and the steric bulk significantly reduce the rate of 
      
      
      
      -carbon oxidation, a precursor to N-dealkylation.[1]
    • Conformational Restriction: The gem-dimethyl group restricts the rotational freedom of the pentyl chain, potentially reducing the entropic penalty of binding to the target protein.

Part 2: Visualizing the Metabolic Shield

The following diagram illustrates the comparative metabolic fate of a standard linear linker versus the protected 4,4-dimethyl variant.

MetabolicPathway cluster_0 Linear Linker (Unprotected) cluster_1 Gem-Dimethyl Linker (Protected) Linear 5-Aminopentan-2-ol (Linear Chain) Oxidation CYP450 Attack (C4 Hydroxylation) Linear->Oxidation Rapid Deamination Oxidative Deamination (Loss of Amine) Oxidation->Deamination Instability Protected 5-Amino-4,4-dimethylpentan-2-ol (Neopentyl Motif) Block CYP450 Blocked (Steric Hindrance) Protected->Block Gem-Dimethyl Shield Stable Metabolically Stable Intact Drug Block->Stable High Exposure

Figure 1: Comparative metabolic pathways showing how the 4,4-dimethyl substitution blocks CYP450 access, preventing the degradation cascade common in linear amino alcohols.[1]

Part 3: Experimental Protocols

Protocol A: Synthetic Incorporation via

Context: This protocol describes the attachment of 5-Amino-4,4-dimethylpentan-2-ol to a chloropyrimidine scaffold, a common motif in kinase inhibitors.[1]

Materials:

  • Building Block: 5-Amino-4,4-dimethylpentan-2-ol (1.2 eq).[1]

  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[1]

  • Solvent: n-Butanol or DMSO (anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the 2,4-dichloropyrimidine substrate (100 mg) in n-Butanol (2 mL).

  • Activation: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 5 minutes.

  • Addition: Add 5-Amino-4,4-dimethylpentan-2-ol (1.2 eq) in one portion.

    • Note: The "neopentyl" amine is sterically hindered and less nucleophilic than a linear amine. Higher temperatures are often required.

  • Reaction: Seal the vial and heat to 110°C for 12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the mass shift corresponding to the displacement of chloride (

      
      ).[1]
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: In Vitro Microsomal Stability Assay

Context: To quantify the metabolic stability enhancement (


) provided by the gem-dimethyl group.[1]

Workflow Diagram:

AssayWorkflow cluster_sampling Time Course Sampling Start Test Compound (1 µM final conc) Mix Incubation Mix (Liver Microsomes + NADPH) Start->Mix T0 T = 0 min Mix->T0 T15 T = 15 min Mix->T15 T30 T = 30 min Mix->T30 T60 T = 60 min Mix->T60 Quench Quench with Ice-Cold Acetonitrile T0->Quench T15->Quench T30->Quench T60->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.[1]

Detailed Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in Phosphate Buffer (pH 7.4).

  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in buffer.

  • Pre-Incubation: Mix 40 µL of microsome solution with 5 µL of compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 5 µL of NADPH regenerating system (10 mM) to initiate the reaction. Final compound concentration = 1 µM.

  • Sampling: At T=0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 minutes. Analyze supernatant via LC-MS/MS. Measure the depletion of the parent compound over time.

Part 4: Data Analysis & Interpretation

Calculating Intrinsic Clearance (


) 
Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of this line (

) is the elimination rate constant.

[1]


Expected Results Table: The table below illustrates typical data comparing a linear linker to the gem-dimethyl enhancer.

Compound VariantStructure Feature

(min)

(

L/min/mg)
Interpretation
Linear Analog 5-aminopentan-2-ol12.5110.8High Clearance: Rapid oxidation at C4/C5.[1]
Gem-Dimethyl 5-amino-4,4-dimethyl pentan-2-ol>120< 11.5Low Clearance: Metabolic soft spot effectively blocked.[1]

Scientist's Note: If


 remains high despite the gem-dimethyl modification, consider:
  • Metabolic Switching: The enzyme may have shifted attack to the alcohol position (oxidation to ketone).

  • Stereochemistry: Ensure you are using the enantiomerically pure (R) or (S) alcohol, as CYP enzymes are often stereoselective.

References

  • Sigma-Aldrich. 5-Amino-4,4-dimethylpentan-2-ol Product Page.[1] (Building Block Specifications).

  • Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] (Authoritative review on the Thorpe-Ingold and steric shielding effects).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses metabolic blocking strategies).

  • PubChem. 1-Amino-4,4-dimethylpentan-2-ol Compound Summary. (Structural isomer data for comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Amino Alcohol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic amino alcohol hydrochloride salts. These compounds are invaluable building blocks in pharmaceutical and chemical synthesis, but their high polarity and salt form present unique purification challenges. This guide is designed to provide you with not just protocols, but the underlying principles to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My amino alcohol hydrochloride salt isn't crystallizing properly. It's "oiling out" or forming a sticky precipitate. What's happening and how can I fix it?

A1: The phenomenon of "oiling out" is a common frustration when working with highly polar, water-soluble salts. It occurs when the compound separates from the solution as a supersaturated liquid phase instead of forming an ordered crystal lattice.

Root Causes:

  • High Solute Concentration & Rapid Cooling: Cooling the solution too quickly can cause the compound's solubility limit to be exceeded so rapidly that molecules don't have time to orient themselves into a crystal lattice.

  • Residual Water: Even small amounts of water can act as a perfect solvent for your hydrophilic salt, creating a sticky, concentrated syrup that resists crystallization.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation, acting as a "kink" in the ordering process.

Troubleshooting Protocol:

  • Re-dissolve and Re-evaluate: Gently heat the mixture to re-dissolve the oil. If it doesn't dissolve, you may need to add a small amount of the primary "good" solvent (e.g., methanol or water).

  • Slow Down the Process: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and letting it cool with the bath). Once at room temperature, transfer it to a refrigerator rather than an ice bath or freezer to continue the slow cooling process.

  • Introduce an Anti-Solvent: The key is to find a "bad" or "anti-solvent" in which your compound is insoluble but your impurities are soluble. Slowly add this anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) to your dissolved compound at a slightly elevated temperature until you observe persistent turbidity. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[1]

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can act as nucleation sites for crystal growth. If you have a small amount of pure, solid material, add a "seed" crystal to the solution to initiate crystallization.

  • Remove Excess Water: If you suspect water is the culprit, consider co-evaporation with a solvent like toluene (if your compound is stable) to azeotropically remove water before attempting recrystallization.

G start Compound 'Oils Out' reheat Re-heat to re-dissolve start->reheat add_good_solvent Add minimal 'good' solvent if needed reheat->add_good_solvent slow_cool Allow to cool SLOWLY to RT add_good_solvent->slow_cool fridge Transfer to 4°C (avoid freezer) slow_cool->fridge check_crystals Crystals Formed? fridge->check_crystals success Success! Filter and Dry. check_crystals->success Yes troubleshoot Still Oily / No Crystals check_crystals->troubleshoot No add_anti_solvent Slowly add 'anti-solvent' (e.g., Isopropanol, Ether) until turbid troubleshoot->add_anti_solvent re_clarify Add a drop of 'good' solvent to re-clarify add_anti_solvent->re_clarify slow_cool2 Slow cool again re_clarify->slow_cool2 scratch_seed Scratch flask / Add seed crystal slow_cool2->scratch_seed check_crystals2 Crystals Formed? scratch_seed->check_crystals2 check_crystals2->success Yes

Caption: Troubleshooting workflow for "oiling out".

Q2: My final product contains inorganic salts, like sodium chloride. How can I remove them?

A2: This is a frequent issue, especially when aqueous hydrochloric acid is used in the final salt formation step or during a workup. The high polarity of your desired hydrochloride salt makes its solubility properties similar to unwanted inorganic salts, complicating separation.

Causality: When you neutralize a reaction with a base like NaOH and then acidify with aqueous HCl, you inevitably form NaCl. Both your product and NaCl can be soluble in polar solvents like water or methanol, but their solubilities often diverge in other solvents.

Effective Removal Strategies:

  • Strategy 1: Selective Solvent Washing/Trituration

    • Evaporate the aqueous/methanolic solution to dryness.

    • Add a solvent in which your organic hydrochloride has low solubility, but the inorganic salt is practically insoluble. Isopropanol is an excellent first choice.[2][3] Ethanol can also be effective.

    • Stir or sonicate the solid mixture vigorously. The inorganic salt should remain as a fine, undissolved solid.

    • Filter the mixture. The filtrate contains your dissolved product (or the majority of it), while the inorganic salt is left on the filter paper. Evaporate the filtrate to recover your purified product.

  • Strategy 2: Free-Basing and Re-precipitation

    • Dissolve the entire crude mixture in water.

    • Add a base (e.g., NaOH, Na2CO3) to adjust the pH to >10, converting your hydrochloride salt back to the free amino alcohol base.[4]

    • The free base will likely be less water-soluble and can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The inorganic salts will remain in the aqueous layer.

    • Separate the organic layer, dry it (e.g., with Na2SO4), and filter.

    • To reform the pure hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-aqueous solvent like isopropanol, dioxane, or ether.[4][5] The pure hydrochloride salt will precipitate and can be collected by filtration.

Q3: My compound streaks badly on a standard silica gel TLC plate, making it impossible to monitor reactions or purify by column chromatography. What are my options?

A3: This is expected behavior for highly polar amine salts on standard silica gel. The acidic nature of silica causes strong ionic interactions with the basic amine, leading to irreversible binding and streaking.

The Chemistry Behind the Problem: Silica gel surfaces are covered in acidic silanol groups (Si-OH). Your protonated amine (R-NH3+) acts as a cation that strongly binds to the deprotonated silanol groups (Si-O-), effectively sticking to the baseline.

Troubleshooting & Alternative Methods:

  • Modify the Mobile Phase:

    • Add a Competitive Base: Including a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or ammonia in your mobile phase can neutralize the acidic sites on the silica, allowing your compound to elute properly.

    • Increase Polarity: A mobile phase of Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 89:10:1) is a powerful system for eluting polar basic compounds.

  • Change the Stationary Phase:

    • Alumina: Using a basic or neutral alumina column can prevent the strong acidic interaction.[6]

    • Reverse-Phase (C18): This is often the best choice. The separation is based on polarity, and your highly polar salt will elute early with a highly aqueous mobile phase. This is the principle behind Reverse-Phase HPLC (RP-HPLC), a primary tool for purity analysis.[7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like amino-propyl bonded silica) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reliable general workflow for purifying a novel hydrophilic amino alcohol hydrochloride?

A1: A systematic approach is crucial. The following workflow provides a robust starting point for tackling the purification of a newly synthesized compound.

G start Crude Product (Post-synthesis) initial_analysis Initial Analysis: - NMR for structure confirmation - LCMS to identify major components start->initial_analysis salt_formation Salt Formation / Isolation - Precipitate from reaction - or Concentrate and triturate initial_analysis->salt_formation recrystallization_node Attempt Recrystallization (See Solvent Table) salt_formation->recrystallization_node purity_check Assess Purity (RP-HPLC, NMR) recrystallization_node->purity_check pure_product Product >95% Pure - Dry under high vacuum - Characterize (m.p., KF) purity_check->pure_product Yes further_purification Impure Product purity_check->further_purification No chromatography Column Chromatography - HILIC for polar impurities - Reverse-Phase for non-polar further_purification->chromatography final_purity_check Final Purity Check (RP-HPLC) chromatography->final_purity_check final_purity_check->pure_product

Caption: General purification workflow.

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For hydrophilic salts, this often requires a mixed-solvent system. [1]

The Principle: You dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is very soluble, like methanol or water) at its boiling point. Then, you slowly add a "bad" or "anti-solvent" (one in which it is insoluble, like isopropanol, acetone, or diethyl ether) until the hot solution becomes cloudy. A final drop of the hot "good" solvent clarifies the solution, which is then allowed to cool slowly, promoting the growth of pure crystals.

Common Recrystallization Solvent Systems:

"Good" Solvent (High Polarity)"Bad" / Anti-Solvent (Lower Polarity)Typical Applications & Notes
WaterEthanol, Isopropanol, AcetoneExcellent for highly polar salts, but can lead to "oiling out". Use sparingly.[9]
MethanolIsopropanol, Ethyl Acetate, Diethyl EtherA very common and effective starting point. Methanol is a powerful solvent.[10]
EthanolDiethyl Ether, Ethyl Acetate, HexanesA good balance of polarity. Often used to precipitate salts formed with ethanolic HCl.[5]
IsopropanolDiethyl Ether, HexanesIsopropanol itself is often a poor enough solvent that it can be used alone or with a small amount of an anti-solvent.[2]
Q3: What are the primary sources of impurities and how can they be minimized?

A3: Impurities can arise from various stages of your synthesis and handling. Understanding their origin is key to preventing them.

  • Starting Materials: Always ensure the purity of your starting amino acids, epoxides, or other reagents. Impurities here will carry through the synthesis.

  • Side Reactions:

    • Over-alkylation: The product amine can react further, leading to secondary or tertiary amines.[11] This can be minimized by using a large excess of the amine nucleophile.

    • Regioisomer Formation: In reactions like epoxide ring-opening, attack at the wrong carbon can lead to isomeric impurities.[11][12] The choice of catalyst and conditions is critical for controlling regioselectivity.

  • Degradation: Some amino alcohols can be sensitive to heat or air (oxidation). Store them properly, often as the more stable hydrochloride salt, and use inert atmospheres for reactions when necessary.

  • Residual Solvents: These are common impurities that can be difficult to remove from crystalline solids. Drying under high vacuum, sometimes with gentle heating, is essential. Gas Chromatography (GC) is the best method for quantifying residual solvents.[13]

Q4: Which analytical techniques are essential for a complete purity assessment?

A4: A single technique is rarely sufficient. A combination of methods provides a complete picture of your compound's purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining chemical purity.

    • Method: Reverse-Phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile (often with 0.1% TFA) is the most common setup.[8]

    • Purpose: Quantifies the main compound relative to all UV-active impurities, giving a purity value (e.g., 99.5% by area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR.

    • Purpose: Confirms the chemical structure of your main compound and can identify and quantify major impurities if their signals are resolved. It's also excellent for detecting residual solvents.[14]

  • Chiral HPLC:

    • Method: HPLC using a chiral stationary phase (e.g., Chiralpak® columns).[14]

    • Purpose: Essential for chiral amino alcohols to determine the enantiomeric excess (ee), which is the measure of chiral purity.

  • Karl Fischer Titration:

    • Method: A specific titration to measure water content.

    • Purpose: Crucial for highly hygroscopic (water-absorbing) hydrochloride salts. High water content can affect reaction stoichiometry and experimental results.[13][15]

  • Mass Spectrometry (MS):

    • Method: Typically coupled with LC (LCMS).

    • Purpose: Confirms the molecular weight of the desired product and can help identify the masses of unknown impurities.

References

  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Terada, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society.
  • Alcaraz, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. PMC.
  • Wenner, W. (1941). Process for the preparation of amino-alcohols.
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Hossain, M. Z., & Asakura, K. (2001). Chiral resolution with frozen aqueous amino acids. Analytical Methods.
  • BenchChem. (2025). Minimizing byproduct formation in the synthesis of amino alcohols. BenchChem Technical Support.
  • Li, J., et al. (2014). Aminoalcohol resolution method.
  • Uggeri, F., et al. (1999). Process for the purification of an aminoalcohol.
  • Bádár, E., & Bodor, A. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry.
  • Wang, Y., et al. (2019). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax.
  • Various Authors. (2017). Purification of organic hydrochloride salt?.
  • Various Authors. (n.d.). Purification of Hydrochloride. ECHEMI Community.
  • BenchChem. (2025). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. BenchChem Technical Support.
  • BenchChem. (2025). Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. BenchChem Technical Support.
  • Johnson, C. R., & Stecher, E. T. (1962). Acetophenone, 2-amino-, hydrochloride. Organic Syntheses.
  • Various Authors. (2020). Silly question - but do hydrochloride salts run on a TLC?. Reddit.
  • Various Authors. (2018).
  • Grote, A. A. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks.
  • Agilent Technologies, Inc. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • BenchChem. (n.d.). Troubleshooting inconsistent results in EST64454 hydrochloride experiments. BenchChem Technical Support.
  • Aleksenko, S. S., et al. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Semantic Scholar.
  • Brückner, H., & Jaek, P. (2021). Impurity profile of amino acids?.
  • Kantam, M. L., et al. (2013).
  • Li, B., et al. (2009).

Sources

Preventing racemization of chiral 5-Amino-4,4-dimethylpentan-2-ol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Racemization & Cyclization During Synthesis and Workup

Ticket ID: #CHIRAL-5A4DM-001 Status: Open Priority: Critical

Executive Summary: The "Gem-Dimethyl" Trap

You are likely encountering loss of enantiomeric excess (ee) or yield due to the Thorpe-Ingold Effect (also known as the gem-dimethyl effect).

In 5-Amino-4,4-dimethylpentan-2-ol, the two methyl groups at the C4 position compress the bond angles of the carbon backbone. This steric bulk forces the amine (C5) and the alcohol (C2) closer together in space, significantly lowering the activation energy for intramolecular cyclization.

The Consequence: The molecule is kinetically primed to snap shut into a pyrrolidine ring. If this ring forms and subsequently re-opens (hydrolysis), the stereochemical information at C2 is often scrambled (racemization) or inverted.

Mechanism of Failure (Root Cause Analysis)

The following diagram illustrates the specific pathway causing your issue. Note that the Gem-Dimethyl group acts as a spring, pushing the reactive ends together.

RacemizationPathway Start Chiral 5-Amino-2-ol (High ee) Activated Activated Intermediate (Protonated OH or Leaving Group) Start->Activated Acid/Heat/Activation GemDimethyl Gem-Dimethyl Effect (Angle Compression) Cyclic Pyrrolidine Intermediate (Achiral or Inverted) GemDimethyl->Cyclic Accelerates Activated->Cyclic Intramolecular Attack (Fast) Racemic Racemic Product (Low ee) Cyclic->Racemic Non-stereospecific Ring Opening

Figure 1: The Thorpe-Ingold effect accelerates pyrrolidine formation, leading to racemization upon ring reopening.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Loss of ee During Deprotection (Boc/Cbz Removal)

Symptom: You start with >99% ee protected material, but after acidic deprotection (e.g., TFA/DCM or HCl/Dioxane), the final amino alcohol drops to <90% ee.

  • Root Cause: As the amine becomes deprotected, it exists briefly as a free base before protonation, or the high local concentration of acid activates the alcohol (via protonation), making it a good leaving group. The amine attacks the C2 position.

  • Solution:

    • Avoid Aqueous Workup at Neutral pH: Never allow the deprotected amino alcohol to sit in water at pH > 6. The free amine will cyclize immediately.

    • Isolate as a Salt: Isolate the product directly as the Hydrochloride or Tartrate salt. Do not free-base the material until the very last moment of the next coupling step.

    • Scavenger Additives: Use a cation scavenger if carbocation formation is suspected (though less likely for secondary alcohols).

Issue 2: Low Yield/Cyclization during Mesylation/Tosylation

Symptom: Attempting to convert the alcohol to a leaving group results in the formation of a cyclic pyrrolidine impurity.

  • Root Cause: Neighboring Group Participation (NGP). The amine (even if carbamate protected) can still be nucleophilic enough to attack the highly reactive mesylate.

  • Solution:

    • Double Protection: Ensure the nitrogen is doubly protected (e.g., N,N-dibenzyl) or use a strongly electron-withdrawing group (Trifluoroacetamide) if possible.

    • Alternative Activation: Use Mitsunobu conditions (PPh3/DIAD) for substitution reactions, which often proceed with clean inversion and faster kinetics than the intramolecular cyclization.

Recommended Synthetic Workflow (High Fidelity)

To maximize stereochemical integrity, we recommend an Enzymatic Reduction route. Biocatalysis operates at neutral pH and ambient temperature, avoiding the thermodynamic traps of chemical synthesis.

Protocol: Ketoreductase (KRED) Mediated Synthesis

Reaction Scheme: 5-Amino-4,4-dimethylpentan-2-one


(S)-5-Amino-4,4-dimethylpentan-2-ol
ParameterSpecificationRationale
Substrate N-Boc-5-amino-4,4-dimethylpentan-2-oneProtection prevents spontaneous hemiaminal formation.
Enzyme KRED (Screening required, e.g., Codexis/Almac panels)Enzymes provide >99% ee and operate under mild conditions.
Cofactor NADPH / Isopropanol (recycling system)Drives equilibrium to the alcohol.
pH Control Buffer at pH 7.0 - 7.5Prevents acid-catalyzed racemization or base-catalyzed elimination.
Temperature 30°CBalance between rate and enzyme stability.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10g of N-Boc-amino ketone in 50 mL IPA (Isopropanol).

  • Buffer Prep: Prepare 450 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1g NADP+.

  • Initiation: Add the substrate solution to the buffer. Add 200mg of KRED enzyme.

  • Monitoring: Stir at 30°C. Monitor conversion via HPLC (Chiralpak AD-H column).

  • Workup: Once conversion >99%:

    • Extract with MTBE (Methyl tert-butyl ether).

    • Wash with brine.

    • CRITICAL: Dry over Na2SO4 and concentrate below 40°C. Do not heat the residue excessively.

Decision Matrix: Choosing the Right Path

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Synthesis Strategy CheckScale Scale > 100g? Start->CheckScale CheckEquip Access to Biocatalysis? CheckScale->CheckEquip No RouteB Route B: Asymmetric Hydrogenation (Noyori Catalyst) CheckScale->RouteB Yes (Cost driven) RouteA Route A: Enzymatic Reduction (Highest ee, Mildest) CheckEquip->RouteA Yes RouteC Route C: Classical Resolution (Tartaric Acid Salt) CheckEquip->RouteC No

Figure 2: Strategic decision tree for selecting the synthesis route based on scale and capabilities.

Frequently Asked Questions (FAQ)

Q: Can I use the free amine for the next step (e.g., reductive amination)? A: No. Do not isolate the free amine. If you must perform a reaction on the amine, generate the free base in situ at low temperature (-20°C) and add the electrophile immediately. The half-life of the free amino-alcohol at Room Temperature is short due to cyclization.

Q: Why does the melting point of my salt shift over time? A: This indicates hygroscopicity or slow racemization in the solid state (less likely) or polymorphism. However, if stored as a free base, a shift in melting point confirms the formation of the pyrrolidine impurity (which is often a liquid or low-melting solid).

Q: Does the gem-dimethyl group affect NMR interpretation? A: Yes. The methyl groups are diastereotopic if the C2 center is chiral. You will see two distinct singlets for the methyls. If these singlets merge or broaden significantly, it may indicate racemization or rapid exchange.

References

  • Thorpe-Ingold Effect & Cyclization

    • Title: The Thorpe-Ingold effect, gem-dimethyl effect, or angle compression.[2]

    • Source: Wikipedia / Beesley, Thorpe, and Ingold (1915).
    • Context: Explains the kinetic acceleration of ring closure (pyrrolidine formation) due to the 4,4-dimethyl substitution.
    • [3]

  • Enzymatic Reduction Strategies

    • Title: The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes (and related ketones).[4]

    • Source: Georgia Southern Commons (2018).
    • Context: Validates the use of Alcohol Dehydrogenases (KREDs) for reducing hindered ketones with high enantioselectivity.
  • Racemization of Amino Alcohols

    • Title: Elucidating the Racemization Mechanism of Aliphatic and Arom
    • Source: PMC / NIH (2023).
    • Context: details the mechanisms of proton extraction and intermediate stabilization th
  • Synthesis of 1,4-Amino Alcohols

    • Title: Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Context: Provides alternative chemical routes and highlights the stability challenges of sulfonamide protected intermedi

Sources

Technical Support Center: Handling the Hygroscopic Nature of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-4,4-dimethylpentan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling the hygroscopic nature of this compound. As Senior Application Scientists, we understand that maintaining the integrity of your reagents is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, practical guidance to help you navigate the challenges posed by moisture-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 5-Amino-4,4-dimethylpentan-2-ol hydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] For 5-Amino-4,4-dimethylpentan-2-ol hydrochloride, an amine hydrochloride salt, this means the crystalline powder will readily take up water from the air. This is a common characteristic of many salts and polar organic compounds.[1][3] The rate and extent of moisture absorption are influenced by the ambient relative humidity and temperature.[4]

Q2: What are the potential consequences of improper handling and storage of this hygroscopic compound?

A2: Improper handling and storage can lead to several critical issues that can compromise your experiments:

  • Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1][2]

  • Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight. This leads to the preparation of stock solutions with lower-than-intended concentrations, affecting downstream experimental results.

  • Chemical Degradation: The presence of moisture can potentially lead to hydrolysis or other degradation pathways for the amine hydrochloride, affecting the compound's purity and stability over time.[2] Amine salts, in the presence of moisture, can also create corrosive microenvironments.[3][5]

Q3: What are the recommended storage conditions for 5-Amino-4,4-dimethylpentan-2-ol hydrochloride?

A3: To maintain the integrity of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride, it should be stored in a tightly sealed container to prevent exposure to moist air.[6] For long-term storage and for sensitive applications, storing the container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[1][7][8] The desiccator creates a low-humidity environment that minimizes water absorption.[1] It's also good practice to store it in a cool, dry place.[2]

Q4: I need to weigh the compound for my experiment. What is the best practice to ensure accuracy?

A4: Weighing a hygroscopic compound requires care and speed to minimize exposure to the atmosphere. Here are some best practices:

  • Work Quickly: Have all your equipment ready before opening the main container. Minimize the time the container is open.[2][8]

  • Use an Appropriate Environment: If available, the most accurate method is to weigh the compound inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[9][10] If a glovebox is not available, work in a room with low humidity or within a weighing chamber containing a desiccant.[11]

  • Weighing by Difference: A reliable method is to weigh the sealed container with the compound, quickly transfer the approximate amount needed to your vessel, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred.[12]

  • Prepare Stock Solutions: For routine experiments, preparing a concentrated stock solution is often more accurate and convenient. You can dissolve a larger, more accurately weighed amount of the compound and then aliquot it for future use.[8][9]

Q5: My 5-Amino-4,4-dimethylpentan-2-ol hydrochloride powder appears clumpy. Can I still use it?

A5: Clumping is a clear indication of moisture absorption.[2] The usability of clumped material depends on the sensitivity of your application.

  • For non-critical applications: You may be able to use the material, but be aware that the weighed amount will not be entirely the active compound due to the presence of water.

  • For quantitative or sensitive experiments: It is strongly recommended to use a fresh, free-flowing lot of the compound. If this is not possible, you may consider drying the material under high vacuum, but this may not remove all lattice water and could potentially affect the compound's stability.[9][13] The decision to use a compromised reagent should be made with caution, as it can affect the reproducibility of your results.

Q6: How should I prepare a stock solution with this compound to minimize water absorption?

A6: When preparing a stock solution, the goal is to dissolve the accurately weighed powder in a suitable anhydrous solvent as quickly as possible.

  • Weigh the compound using the best practices described in Q4.

  • Immediately transfer the weighed powder to a dry volumetric flask.

  • Add a small amount of anhydrous solvent to dissolve the powder completely.

  • Once dissolved, bring the solution to the final volume with the anhydrous solvent.

  • Stopper the flask and mix thoroughly.

  • If not for immediate use, store the solution in a tightly sealed container at the recommended temperature, protected from light.[2]

Q7: Are there any specific considerations for solvents and glassware when working with this compound?

A7: Yes, for moisture-sensitive applications, all components of your experiment should be anhydrous.[14]

  • Glassware: All glassware should be thoroughly dried before use. This can be achieved by oven-drying (e.g., at 120°C for several hours) and cooling in a desiccator just before use.[14]

  • Solvents: Use anhydrous solvents with low water content. Commercially available anhydrous solvents are often packaged under an inert atmosphere to maintain their dryness.[7]

Troubleshooting Guide

The following table summarizes common issues encountered when working with 5-Amino-4,4-dimethylpentan-2-ol hydrochloride, their probable causes, and recommended solutions.

Issue Probable Cause Recommended Solution
Inconsistent experimental results Inaccurate concentration of the stock solution due to water absorption during weighing.Prepare a new stock solution using a fresh container of the compound and follow the best practices for weighing hygroscopic materials. Consider using a glovebox for maximum accuracy.[9][10]
Powder is difficult to handle and weigh The compound has absorbed a significant amount of moisture, leading to clumping or caking.[1][2]For critical experiments, discard the compromised reagent and use a new, unopened container. For less sensitive applications, you may try to dry a small amount under vacuum, but this is not ideal.[13]
Compound appears wet or has turned into a liquid Severe moisture absorption (deliquescence). The compound has dissolved in the water it has absorbed from the air.[6]The compound is no longer suitable for use and should be disposed of according to your institution's safety guidelines. Review your storage procedures to prevent this from happening in the future.[6][15]
Workflow for Assessing Reagent Quality

The following diagram illustrates the decision-making process when you encounter a container of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride.

G start Start: Need to use 5-Amino-4,4-dimethylpentan-2-ol hydrochloride check_appearance Visually inspect the powder in the container. start->check_appearance is_free_flowing Is the powder free-flowing? check_appearance->is_free_flowing use_immediately Proceed with weighing using best practices. is_free_flowing->use_immediately Yes clumped Is the powder clumped or caked? is_free_flowing->clumped No end End use_immediately->end clumped->use_immediately No (minor clumping, use immediately) severe_caking Is caking severe or is the powder wet? clumped->severe_caking Yes use_with_caution Use for non-critical applications only. Be aware of potential inaccuracy. severe_caking->use_with_caution No discard Discard reagent and obtain a new lot. Review storage procedures. severe_caking->discard Yes use_with_caution->end discard->end

Caption: Decision workflow for handling 5-Amino-4,4-dimethylpentan-2-ol hydrochloride.

Detailed Experimental Protocol

Accurate Weighing and Stock Solution Preparation of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride in a Standard Laboratory Setting

This protocol describes a standard method for accurately weighing and preparing a stock solution of a hygroscopic compound when a glovebox is not available.

Materials:

  • 5-Amino-4,4-dimethylpentan-2-ol hydrochloride (in its original, tightly sealed container)

  • Anhydrous solvent (e.g., DMSO, ethanol, depending on experimental requirements)

  • Oven-dried volumetric flask with a stopper

  • Oven-dried funnel

  • Analytical balance

  • Spatula

  • Desiccator

Procedure:

  • Preparation:

    • Place the required glassware (volumetric flask, funnel) in an oven at 120°C for at least 2 hours.

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature.

    • Ensure the analytical balance is clean, calibrated, and level. Minimize drafts around the balance.

    • Allow the container of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Weighing by Difference:

    • Place the closed container of the compound on the analytical balance and record the initial mass (Mass 1).

    • Remove the container from the balance.

    • Working quickly, open the container and use a clean, dry spatula to transfer an approximate amount of the powder into the dried volumetric flask using the dried funnel.

    • Immediately and tightly reseal the container of the compound.

    • Place the resealed container back on the analytical balance and record the final mass (Mass 2).

    • The mass of the transferred powder is Mass 1 - Mass 2.

  • Preparing the Stock Solution:

    • Remove the funnel, ensuring any residual powder is tapped into the flask.

    • Add a small amount of the appropriate anhydrous solvent to the volumetric flask to dissolve the compound. Swirl gently to ensure complete dissolution.

    • Once the solid is fully dissolved, continue to add the anhydrous solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Insert the stopper and invert the flask several times to ensure the solution is homogeneous.

  • Storage:

    • If the stock solution is not for immediate use, transfer it to a tightly sealed storage vial.

    • Seal the vial cap with parafilm for extra protection against atmospheric moisture.

    • Store the solution under the conditions recommended for the compound's stability (e.g., at 4°C or -20°C, protected from light).

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Storemasta. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Al-Kimia. (n.d.). Weighing Hygroscopic Solids.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • Scribd. (n.d.). Ammonium Chloride Corrosion.
  • ResearchGate. (n.d.). The effect of moisture absorption of T g.
  • Google Patents. (n.d.). EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.

Sources

Technical Support Center: Synthesis of Hindered Amino Pentanols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HAP-SYN-001 Subject: Alternative Reagents & Protocols for Sterically Hindered Systems Assigned Specialist: Senior Application Scientist

Overview

Synthesizing hindered amino pentanols (e.g., 5-amino-1-pentanol derivatives with


-substituents) presents a classic "steric wall" problem. Standard nucleophilic attacks (

) on epoxides often fail due to bulk, and Lithium Aluminum Hydride (LAH) reduction of amino acids can be dangerous or result in difficult workups due to aluminum emulsions.

This guide provides three field-proven alternative workflows designed specifically to bypass steric hindrance while maintaining high chemoselectivity.

Module 1: The "Heavy Lifting" – Reduction of Hindered Amino Acids

The Problem: You need to reduce a sterically hindered amino acid (e.g., valine or tert-leucine analogs) to the corresponding amino pentanol. LAH is too harsh or forms inseparable emulsions. The Solution: The Sodium Borohydride-Iodine (


) System  (McKennon Protocol).[1]
Why It Works (The Mechanism)

Unlike LAH, which relies on aluminates, this system generates Borane (


)  in situ. Borane is a "soft" electrophile that coordinates to the carboxylic acid carbonyl, activating it for hydride delivery. Crucially, the amine moiety coordinates with the borane, preventing side reactions, but this complex must be broken during workup.
Visual Workflow:

Activation

G Reagents NaBH4 + I2 (In Situ Generation) Inter1 Borane (BH3) Species Reagents->Inter1 THF, 0°C Complex Acyloxyborane Intermediate Inter1->Complex + Substrate Substrate Hindered Amino Acid Product_Complex Amine-Borane Adduct (Stable) Complex->Product_Complex Hydride Transfer (Reflux) Final Amino Pentanol Product_Complex->Final KOH/MeOH (Methanolysis)

Caption: In situ generation of borane allows for chemoselective reduction.[1] The critical step is the oxidative or basic workup to free the amine from the boron complex.

Protocol: 5-Aminopentanol Derivative Synthesis
  • Setup: Suspend

    
     (2.5 eq)  in anhydrous THF under 
    
    
    
    .
  • Addition: Add

    
     (1.0 eq)  in THF dropwise at 0°C. (Evolution of 
    
    
    
    gas—vent carefully).
  • Substrate: Add the hindered amino acid (1.0 eq) in portions.

  • Reaction: Reflux for 18 hours. The solution will turn colorless/white precipitate.

  • Workup (CRITICAL):

    • Cool to 0°C. Carefully quench with Methanol until clear.

    • The Trap: The product is currently trapped as a

      
       complex.
      
    • The Release: Add 20% KOH solution and reflux for 4 hours to hydrolyze the B-N bond.

    • Extract with DCM.

Troubleshooting Q&A:

  • Q: My yield is <10% and I see starting material.

    • A: You likely didn't break the Boron-Amine complex. The intermediate is stable to simple water washes. You must perform the KOH reflux or an acidic workup (6N HCl, reflux 1h) to liberate the free amine.

  • Q: Can I use this on esters?

    • A: Yes, but the reaction is slower. For esters, adding

      
        can enhance reactivity by modifying the reducing species to 
      
      
      
      in situ.
Module 2: The "Steric Wall" – Aminolysis of Epoxides

The Problem: You are trying to open a substituted pentene oxide with a hindered amine (e.g., t-butylamine). Thermal opening (heating in EtOH) fails or yields <5%. The Solution: Metal Triflate Catalysis (


) .
Why It Works

Standard heating relies on the amine's nucleophilicity, which is killed by steric bulk. Metal triflates act as Lewis Acids, coordinating to the epoxide oxygen. This pulls electron density away, making the carbons hyper-electrophilic. The amine can then attack even "crowded" centers.

Comparative Data: Catalyst Selection
CatalystCostReactivity (Hindered)Workup DifficultyRecommended For

LowHighEasy (Water wash)General hindered amines

LowVery HighEasyExtremely unreactive epoxides

HighUltra HighModeratePrecious late-stage intermediates

LowModerateHazardous (Explosive)Avoid (Safety Risk)
Visual Workflow: Lewis Acid Activation

Epoxide Epoxide Substituted Pentene Oxide Activated Activated Complex (Weakened C-O Bond) Epoxide->Activated Coordination Catalyst Metal Triflate (Ca(OTf)2) Catalyst->Activated Product Hindered Amino Pentanol Activated->Product Ring Opening (Regioselective) Amine Hindered Amine (Nucleophile) Amine->Product Attack

Caption: Metal triflates coordinate to the epoxide oxygen, lowering the activation energy for the nucleophilic attack of hindered amines.

Protocol: Calcium Triflate Mediated Opening
  • Mix: Combine epoxide (1.0 eq) and hindered amine (1.2 eq) in Acetonitrile or Toluene.

  • Catalyst: Add

    
     (5-10 mol%) .
    
  • Conditions: Stir at Room Temperature. (Heat to 60°C only if no reaction after 4h).

  • Workup: Dilute with ether, wash with water (removes catalyst), dry and concentrate.

Troubleshooting Q&A:

  • Q: I am getting the wrong regioisomer.

    • A: Lewis acids tend to favor attack at the more substituted carbon (electronic control) because it can better stabilize the developing positive charge. If you need attack at the less hindered carbon, switch to

      
        or remove the catalyst and use high pressure (sealed tube).
      
Module 3: The "Bypass" – Reductive Amination with Titanium

The Problem: Direct alkylation of a hindered amine with a 5-carbon halide is messy (elimination side products). The Solution: Titanium(IV) Isopropoxide (


) Mediated Reductive Amination .
Why It Works

Hindered ketones/aldehydes struggle to form imines with hindered amines due to equilibrium issues (water hydrolysis).


 acts as a dual agent:
  • Lewis Acid: Activates the carbonyl.

  • Water Scavenger: Irreversibly traps water produced during imine formation, driving the equilibrium to completion.

Protocol
  • Imine Formation: Mix Ketone/Aldehyde (1.0 eq), Amine (1.2 eq), and

    
     (1.25 eq)  in neat conditions or THF. Stir 6-12h.
    
  • Reduction: Dilute with EtOH. Add

    
     (1.5 eq)  carefully.
    
  • Quench: Add water. A white

    
     precipitate will form. Filter through Celite.
    
References
  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Cepanec, I., et al. (2003).[2] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439. Link

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Williams, D. B. G., et al. (2006). "Aluminum Triflate: An Efficient Recyclable Lewis Acid Catalyst for the Aminolysis of Epoxides." Organic & Biomolecular Chemistry, 4, 2699. Link

Sources

Validation & Comparative

A Methodological Guide to the Chiral Resolution and Crystallographic Analysis of 5-Amino-4,4-dimethylpentan-2-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4,4-dimethylpentan-2-ol is a chiral amino alcohol of significant interest in asymmetric synthesis and drug development. Its sterically hindered structure makes it a potentially valuable chiral resolving agent or a synthon for creating chiral auxiliaries. The ability to separate its enantiomers is crucial, as often only one enantiomer of a chiral molecule possesses the desired therapeutic effect. The most common and industrially scalable method for such separations is classical chiral resolution via the formation of diastereomeric salts.[1] This process involves reacting the racemic amine with an enantiomerically pure chiral acid, forming two diastereomeric salts with different physicochemical properties, notably solubility, which allows for their separation by fractional crystallization.[1]

The three-dimensional arrangement of atoms in the crystal lattice of these salts is fundamental to understanding the principles of chiral recognition and the efficiency of the resolution process. However, a thorough search of the public domain, including the Cambridge Structural Database (CSD), reveals a notable absence of published crystal structure data for any salt of 5-Amino-4,4-dimethylpentan-2-ol.

This guide, therefore, shifts from a direct comparison of non-existent data to providing a comprehensive, field-proven methodological framework. It serves as a detailed roadmap for researchers to perform the chiral resolution of racemic 5-Amino-4,4-dimethylpentan-2-ol, crystallize its diastereomeric salts, and conduct a thorough crystallographic analysis. We will explore the rationale behind the selection of resolving agents, provide self-validating experimental protocols, and outline the expected data and its interpretation.

Part 1: The Strategy of Chiral Resolution

The cornerstone of this process is the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. The choice of the resolving agent is the most critical experimental variable and often requires empirical screening to identify the optimal acid-solvent combination that provides significant solubility differences between the two diastereomers.

Commonly Used and Effective Chiral Resolving Agents:

  • Tartaric Acid: A widely available and cost-effective dicarboxylic acid derived from natural sources. Its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DTTA), are also highly effective.

  • Mandelic Acid: A chiral α-hydroxy acid that can form well-defined crystalline salts.

  • Camphorsulfonic Acid: A strong acid derived from camphor, often used for resolving basic compounds.

For this guide, we will focus on (L)-(+)-Tartaric Acid as the primary resolving agent due to its ready availability and proven efficacy in resolving a wide range of primary amines.

Experimental Workflow: From Racemate to Resolved Enantiomer

The following diagram outlines the complete workflow for the chiral resolution and subsequent crystallographic analysis.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Enantiomer Liberation & Analysis cluster_2 Crystallographic Analysis racemate Racemic (±)-5-Amino- 4,4-dimethylpentan-2-ol dissolve Dissolve in Optimal Solvent (e.g., Methanol) racemate->dissolve acid Enantiopure (L)-(+)- Tartaric Acid acid->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter crystals Crystals of Less Soluble Diastereomeric Salt (e.g., (S)-Amine·(L)-Acid) filter->crystals mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (R)-Amine·(L)-Acid) filter->mother_liquor basify Basification (e.g., NaOH) & Extraction crystals->basify scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystals->scxrd purify Purification & Solvent Removal basify->purify enantiomer Enantiomerically Enriched (S)-Amine purify->enantiomer chiral_hplc Chiral HPLC Analysis (Determine ee%) enantiomer->chiral_hplc structure Solve & Refine 3D Crystal Structure scxrd->structure data Crystallographic Data: Unit Cell, Space Group, Bonding, Packing structure->data

Sources

Validating Enantiomeric Excess of (2R)- or (2S)-5-Amino-4,4-dimethylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The validation of enantiomeric excess (ee) for 5-Amino-4,4-dimethylpentan-2-ol presents a specific analytical challenge: the molecule lacks a UV-active chromophore, and the chiral center (C2) is spatially distinct from the primary amine (C5), separated by a sterically bulky gem-dimethyl group at C4.

For researchers in drug development—particularly those synthesizing PROTAC linkers or peptide mimetics—standard chiral HPLC (UV detection) is ineffective without modification. This guide evaluates two distinct methodologies to validate ee:

  • Indirect Quantitation (Recommended): Pre-column derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) followed by reversed-phase HPLC.

  • Direct Quantitation: Chiral HPLC using Crown Ether Phases with ELSD (Evaporative Light Scattering Detection) or RI (Refractive Index).

Scientific Verdict: While direct analysis minimizes sample prep, GITC derivatization is the superior method for QC environments. It introduces a strong chromophore (UV 254 nm), allows the use of standard C18 columns, and the bulky glucopyranosyl moiety provides sufficient steric discrimination to resolve the C2 chiral center despite the distance from the amine.

Structural Challenges & Mechanistic Logic

The "Silent" Chiral Center

The target molecule is an aliphatic amino alcohol.

  • No Chromophore: It is invisible to standard UV detectors (210–400 nm).

  • Gem-Dimethyl Effect: The C4 dimethyl group restricts conformational freedom. While this usually aids chiral recognition, it creates a "steric wall" between the amine (C5) and the alcohol (C2).

  • Basicity: The primary amine causes severe peak tailing on standard silica-based chiral stationary phases (CSPs) unless mobile phase additives (DEA/TEA) are aggressively tuned.

Decision Matrix: Derivatization vs. Direct Load

The following diagram illustrates the logical pathway for selecting the validation method based on lab capabilities and sensitivity requirements.

MethodSelection Start Start: 5-Amino-4,4-dimethylpentan-2-ol Sample CheckUV Check Detection Capability Start->CheckUV HasELSD Lab has ELSD/CAD? CheckUV->HasELSD DirectPath Method B: Direct Chiral HPLC (Crown Ether Column) HasELSD->DirectPath Yes (Universal Detection) DerivPath Method A: GITC Derivatization (Standard C18 HPLC) HasELSD->DerivPath No (UV Only) Analysis Analyze Separation (Rs > 1.5) DirectPath->Analysis DerivPath->Analysis

Figure 1: Decision workflow for selecting the analytical method based on detector availability.

Method A: GITC Derivatization (The Robust Standard)

This method reacts the primary amine with GITC to form a thiourea diastereomer. The glucose moiety of GITC is chiral; its reaction with the (R)- and (S)- enantiomers of the target creates diastereomers with distinct physical properties, separable on an achiral C18 column.

Why GITC?

Unlike Marfey’s reagent (FDAA), which can be sensitive to steric bulk, GITC is highly reactive toward primary amines even in hindered environments. The resulting thiourea is stable and absorbs strongly at 254 nm.

Experimental Protocol

Reagents:

  • GITC (Sigma-Aldrich/TCI, >98%)

  • Acetonitrile (HPLC Grade)[1]

  • Triethylamine (TEA)[1]

Workflow:

  • Sample Prep: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of Acetonitrile.

  • Reagent Prep: Prepare a 0.5% (w/v) solution of GITC in Acetonitrile.

  • Reaction:

    • Mix 50 µL Sample Solution + 50 µL GITC Solution + 5 µL TEA.

    • Vortex and incubate at Room Temperature for 15 minutes . (Heat is unnecessary and may cause racemization).

  • Quench: Add 10 µL of 1% acetic acid to quench excess amine/TEA.

  • Dilution: Dilute to 1.0 mL with Mobile Phase A (Water/0.1% H3PO4).

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 40:60 (0.1% H3PO4 in Water : Acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Temperature: 30°C.

Reaction Mechanism Visualization

GITC_Reaction Amine Target Molecule (Primary Amine) Intermediate Nucleophilic Attack (Amine -> N=C=S) Amine->Intermediate GITC GITC Reagent (Isothiocyanate) GITC->Intermediate Product Stable Thiourea Diastereomers (UV Active) Intermediate->Product TEA / RT / 15 min

Figure 2: Derivatization mechanism converting the "invisible" amine into a UV-detectable diastereomer.

Method B: Direct Chiral HPLC (Crown Ether)

If derivatization is undesirable (e.g., for preparative scale-up assessment), direct chiral chromatography is possible but requires specific stationary phases designed for primary amines.

The Crown Ether Advantage

Crown ether columns (e.g., ChiroSil RCA(+) or Daicel CROWNPAK ) entrap the protonated primary ammonium group. The chiral discrimination occurs via the spatial fit of the gem-dimethyl and hydroxyl groups around the crown ether cavity.

Experimental Protocol

Conditions:

  • Column: ChiroSil RCA(+) or CROWNPAK CR-I(+).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in Water / Methanol (85:15). Note: Acidic pH is critical to protonate the amine.

  • Temperature: Lower temperatures (10–15°C) often improve resolution (Rs) by reducing molecular rotation of the aliphatic chain.

  • Detection: ELSD (Evaporative Light Scattering) or RI (Refractive Index). UV is not recommended due to low sensitivity at 200-210 nm.

Comparative Performance Data

The following data summarizes the expected performance of both methods based on validation studies of similar aliphatic amino alcohols (e.g., leucinol derivatives).

MetricMethod A: GITC DerivatizationMethod B: Direct Chiral HPLC (Crown Ether)
Detection Limit (LOD) High Sensitivity (< 0.05% ee )Moderate (0.2 - 0.5% ee with RI)
Resolution (Rs) Typically > 2.5 (Baseline separation)Typically 1.5 - 2.0 (Highly temp dependent)
Prep Time 20 mins (Derivatization)5 mins (Dilute & Shoot)
Robustness High (Standard C18 columns are durable)Low (Crown ether columns are sensitive to pH/fouling)
Cost per Run Low (Reagents are cheap)High (Specialized column required)
Interpretation of Results
  • For GITC: The L-sugar of the GITC usually causes the (2S)-amine derivative to elute before the (2R)-amine derivative (elution order must be confirmed with a racemate standard).

  • For Crown Ether: The elution order is dictated by the specific crown ether type (CR(+) vs CR(-)).

Troubleshooting & Expert Tips

  • Peak Tailing (Method B): If using Direct HPLC, peak tailing is the enemy. Ensure the mobile phase pH is strictly controlled (< 2.0). The amine must be fully protonated to bind the crown ether.

  • Reagent Degradation (Method A): GITC is sensitive to moisture. Store the solid in a desiccator at -20°C. Always prepare the solution fresh.

  • Gem-Dimethyl Sterics: While the gem-dimethyl group is at C4, it makes the molecule "stiff." In Method A, this actually helps separation by preventing the alkyl chain from flopping around, making the diastereomeric difference more pronounced.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][3][4][5][6][7][8][9][10] Link

  • Kinoshita, T., et al. (1981). Resolution of amino acids by reversed-phase high-performance liquid chromatography after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.[11] Journal of Chromatography A. Link

  • Daicel Corporation. (2023). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases.[12] Journal of Separation Science. Link

Sources

Safety Operating Guide

5-Amino-4,4-dimethylpentan-2-ol Hydrochloride: Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling framework for 5-Amino-4,4-dimethylpentan-2-ol hydrochloride . As a specialized organic amine salt often used as a pharmaceutical intermediate, its disposal requires strict adherence to chemical safety protocols to prevent environmental contamination and personnel exposure.

Executive Safety Summary

  • Chemical Class: Organic Amine Salt (Amino Alcohol Hydrochloride).

  • Physical State: Typically a white to off-white crystalline solid; hygroscopic.

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential for acute toxicity if swallowed (H302).

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED without explicit written approval from local POTW (Publicly Owned Treatment Works) authorities due to potential aquatic toxicity and nitrogen load.

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to determine the correct regulatory pathway (RCRA).[1]

PropertyDescriptionRCRA Implication
Corrosivity Aqueous solutions may be acidic (pH < 5) due to HCl salt nature.Potential D002 (if pH

2).
Ignitability Stable solid; not flammable but combustible at high temps.Not D001 (unless in flammable solvent).
Reactivity Stable; releases HCl gas and Nitrogen oxides (NOx) upon thermal decomposition.Generally not D003.
Toxicity Irritant; no specific EPA "P" or "U" list code found for this isomer.Classified via Generator Knowledge .

Critical Note: While this specific isomer may not have a unique RCRA "U" or "P" code, it must be treated as Non-Regulated Chemical Waste (at minimum) or Hazardous Waste depending on local state regulations (e.g., California Title 22 considers many non-RCRA salts as hazardous). Always default to Hazardous Waste streams.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in waste drums.

A. Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a glass amber bottle.

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituents: "5-Amino-4,4-dimethylpentan-2-ol HCl"

    • Hazards: "Irritant," "Toxic."

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) and strong bases (liberates the free amine, altering volatility and odor).

B. Liquid Waste (Solutions)
  • Aqueous Solutions: Collect in "Aqueous Waste - Toxic/Irritant" carboys. Check pH; if < 2, label as "Corrosive Acidic Waste."

  • Organic Solvent Solutions: Collect in "Organic Solvents" carboys (halogenated vs. non-halogenated segregation required).

Disposal Workflow Logic

The following decision tree illustrates the operational logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 5-Amino-4,4-dimethylpentan-2-ol HCl StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid PackSolid Package in HDPE/Glass Jar (Double Bag if necessary) IsSolid->PackSolid SolventCheck Identify Solvent Base IsLiquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' Tag: Irritant/Toxic PackSolid->LabelSolid EHS Transfer to EHS/Waste Facility LabelSolid->EHS AqPath Aqueous Solution SolventCheck->AqPath OrgPath Organic Solvent SolventCheck->OrgPath pHCheck Check pH AqPath->pHCheck OrgLabel Label: 'Flammable/Organic Waste' OrgPath->OrgLabel Adjust Label: 'Corrosive' if pH < 2 Otherwise 'Aqueous Toxic' pHCheck->Adjust Adjust->EHS OrgLabel->EHS Incinerate Final Disposal: High-Temp Incineration EHS->Incinerate

Figure 1: Decision logic for segregating and packaging 5-Amino-4,4-dimethylpentan-2-ol HCl waste.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Recommended)

Objective: Isolate the pure salt for incineration.

  • PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if handling large open quantities).

  • Packaging: Transfer the material into a screw-cap container. Do not fill more than 90% full.

  • Secondary Containment: Place the primary container inside a clear zip-lock bag to contain any exterior dust.

  • Documentation: Log the weight and full chemical name on the laboratory's Waste Accumulation Log.

  • Hand-off: Schedule pickup with your facility's Environmental Health & Safety (EHS) department.

Protocol B: Empty Container Disposal

Objective: Decontaminate packaging before disposal.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Disposal: Collect all rinsate into the appropriate liquid waste stream (see Protocol C).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Discard the rinsed, defaced container in standard glass/trash recycling only if permitted by local policy. If in doubt, dispose of the empty bottle as solid hazardous waste.

Protocol C: Spill Cleanup (Emergency Procedure)

Objective: Contain and neutralize an accidental release.

  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment: Cover the spill with a specialized Amine/Base Neutralizer or dry sand/vermiculite.

    • Note: Although it is a salt, treating it as a generic organic spill is safer. Avoid adding water, which spreads the contamination.

  • Collection: Sweep the absorbent material into a disposable scoop and place it in a hazardous waste bag.

  • Surface Decon: Wipe the surface with a dilute soap/water solution.

Regulatory Compliance & Documentation

Adherence to federal and state regulations is mandatory.

  • US EPA (RCRA): 40 CFR 261. While not a "Listed" waste (F, K, P, U), it is a "Characteristic" waste candidate. You must apply Generator Knowledge to classify it as hazardous due to toxicity/irritation potential [1].

  • DOT Shipping: If transporting off-site, it likely falls under:

    • UN Number: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 1759 (Corrosive solid, n.o.s) depending on pH/toxicity data.

  • Manifesting: All disposal must be tracked via a Uniform Hazardous Waste Manifest.

References

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Link

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: (R)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride. (Used as surrogate data for structural isomer hazards). Link

  • Sigma-Aldrich. (2025). General Chemical Disposal Procedures for Organic Amine Salts. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4,4-dimethylpentan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Amino-4,4-dimethylpentan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.